molecular formula C15H18 B1345583 4,9:5,8-Dimethano-1H-benz[f]indene, 3a,4,4a,5,8,8a,9,9a-octahydro- CAS No. 7158-25-0

4,9:5,8-Dimethano-1H-benz[f]indene, 3a,4,4a,5,8,8a,9,9a-octahydro-

Cat. No. B1345583
CAS RN: 7158-25-0
M. Wt: 198.3 g/mol
InChI Key: XCGKRTHKVBCXLN-UHFFFAOYSA-N
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Description

“4,9:5,8-Dimethano-1H-benz[f]indene, 3a,4,4a,5,8,8a,9,9a-octahydro-” is a chemical compound with the molecular formula C15H18 . It is also known by other names such as 3a,4,4a,5,8,8a,9,9a-Octahydro-4,9:5,8-dimethano-1H-benz[f]indene and 4,9:5,8-Dimethano-3a,4,4a,5,8,8a,9,9a-octahydro-1H-benzindene .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1C=CC2C1C3CC2C4C5CC (C=C5)C34 . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.303 . Its physical and chemical properties include a boiling point of 287.5±40.0 °C, a density of 1.121±0.06 g/cm3, and a vapor pressure of 1.56Pa at 25℃ . It is also slightly soluble in water, with a solubility of 5.38mg/L at 20℃ .

Scientific Research Applications

Radical-Cation Salt Preparation

Rathore, Burns, and Deselnicu (2005) discussed the preparation of various octahydroanthracenes and their derivatives, highlighting their potential applications due to properties like safety, waste disposal, and conductivity. These compounds are utilized in preparing cation-radical salts, contributing to research in fields like magnetism and catalysis (Rathore, Burns, & Deselnicu, 2005).

Molecular Tweezers with Chiral Properties

Pardo et al. (2001) synthesized a new class of molecular tweezers with a bis-Tröger's base skeleton. These compounds are characterized by their unique structural properties and have potential applications in various scientific fields. The synthesis is noted for its convenience and the compounds have been thoroughly characterized, including through X-ray crystallography in some cases (Pardo et al., 2001).

Acidity and Cyano Derivatives Study

Vianello and Maksić (2005) explored the acidity of polycyclic aromatic compounds annulated to a cyclopentadiene moiety and their polycyano derivatives. The study found that cyanation dramatically increases acidity, turning them into strong neutral organic superacids. These findings are vital for academic research and potential technological applications due to the stability and charge dispersion of the polycyanated anions (Vianello & Maksić, 2005).

Solvate Formation and Polymorphism Study

Bhattacharya and Saha (2013) investigated solvate formation and polymorphism through the desolvation of solvates, using a van der Waals host molecule. This research provides insights into the structural transformations and phase transitions of solvates, contributing to the broader understanding of crystalline materials (Bhattacharya & Saha, 2013).

Synthesis and Characterization of Polymeric Materials

Dasgupta et al. (2009) discussed the synthesis and characterization of highly soluble poly(ether imide)s containing indane moieties in the main chain. The study emphasized the solubility, thermal stability, and mechanical properties of these polymers, which are significant for their application in various high-performance materials (Dasgupta et al., 2009).

Crystal Structure Analysis of Photoreaction Products

Hashizume, Takashima, Oikawa, Ishii, Niwa, and Iwasaki (2000) analyzed the crystal structures of certain compounds formed from the photoinduced electron-transfer reaction of 1,1-diphenyl-1,n-alkadienes. Their findings contribute to the understanding of molecular structure and weak interactions in crystals (Hashizume et al., 2000).

Aromatic Polyester Synthesis and Characterization

Honkhambe et al. (2010) synthesized and characterized new aromatic polyesters containing cardo decahydronaphthalene groups. The study provided valuable insights into the solubility, thermal properties, and molecular weight of these polyesters, which have potential applications in the production of high-performance materials (Honkhambe et al., 2010).

Study on Benzene Ring Structures

Masnovi, Masnovi, and Schildcrout (2016) researched the structure and properties of octahydro-benzenobenzo[b]triphenylene. The study offered insights into the geometric parameters and anisotropic shielding of the compound, contributing to the understanding of polycyclic ring systems (Masnovi, Masnovi, & Schildcrout, 2016).

Safety And Hazards

When handling this compound, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

pentacyclo[6.5.1.13,6.02,7.09,13]pentadeca-4,10-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18/c1-2-10-11(3-1)13-7-12(10)14-8-4-5-9(6-8)15(13)14/h1-2,4-5,8-15H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGKRTHKVBCXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C3CC2C4C3C5CC4C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864018
Record name Tricyclopentadiene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 4,9:5,8-Dimethano-1H-benz[f]indene, 3a,4,4a,5,8,8a,9,9a-octahydro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

4,9:5,8-Dimethano-1H-benz[f]indene, 3a,4,4a,5,8,8a,9,9a-octahydro-

CAS RN

7158-25-0
Record name 3a,4,4a,5,8,8a,9,9a-Octahydro-4,9:5,8-dimethano-1H-benz[f]indene
Source CAS Common Chemistry
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Record name Tricyclopentadiene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,9:5,8-Dimethano-1H-benz[f]indene, 3a,4,4a,5,8,8a,9,9a-octahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tricyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3a,4,4a,5,8,8a,9,9a-octahydro-4,9:5,8-dimethano-1H-benz[f]indene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,9:5,8-Dimethano-1H-benz[f]indene, 3a,4,4a,5,8,8a,9,9a-octahydro-
Reactant of Route 2
4,9:5,8-Dimethano-1H-benz[f]indene, 3a,4,4a,5,8,8a,9,9a-octahydro-
Reactant of Route 3
4,9:5,8-Dimethano-1H-benz[f]indene, 3a,4,4a,5,8,8a,9,9a-octahydro-
Reactant of Route 4
4,9:5,8-Dimethano-1H-benz[f]indene, 3a,4,4a,5,8,8a,9,9a-octahydro-
Reactant of Route 5
4,9:5,8-Dimethano-1H-benz[f]indene, 3a,4,4a,5,8,8a,9,9a-octahydro-
Reactant of Route 6
4,9:5,8-Dimethano-1H-benz[f]indene, 3a,4,4a,5,8,8a,9,9a-octahydro-

Citations

For This Compound
1
Citations
A Tengbom - 2020 - diva-portal.org
1 Abstract Element Materials Technology in Linköping is an independent material testing company that performs testing of materials to several big sectors, such as the Swedish Armed …
Number of citations: 2 www.diva-portal.org

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